molecular formula C22H32O3 B025056 3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol CAS No. 19669-65-9

3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol

Cat. No.: B025056
CAS No.: 19669-65-9
M. Wt: 344.5 g/mol
InChI Key: MSUVOSKVTATSHE-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol typically involves multiple steps, starting from a suitable steroidal precursor. The key steps may include:

    Functional Group Protection: Protecting groups such as methoxy groups are introduced to prevent unwanted reactions.

    Functional Group Transformation: Introduction of the alkyne group at the 20th position and the double bond at the 5(10) position.

    Final Deprotection: Removal of protecting groups to yield the final compound.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or alkyne groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH).

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alkanes or alkenes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex steroidal compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Potential use in the development of therapeutic agents for hormonal regulation and treatment of certain diseases.

    Industry: Used in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of 3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol involves interaction with specific molecular targets, such as steroid hormone receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A natural estrogen with similar steroidal structure.

    Testosterone: An androgen with a similar backbone but different functional groups.

    Progesterone: A natural progestogen with a similar core structure.

Uniqueness

3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol is unique due to its specific functional groups and structural modifications, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

17-ethynyl-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-5-21(23)12-10-19-18-7-6-15-14-22(24-3,25-4)13-9-16(15)17(18)8-11-20(19,21)2/h1,17-19,23H,6-14H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUVOSKVTATSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(C4)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941432
Record name 3,3-Dimethoxy-19-norpregn-5(10)-en-20-yn-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19669-65-9
Record name 3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)-en-20-yn-17-beta-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019669659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethoxy-19-norpregn-5(10)-en-20-yn-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethoxy-19-nor-17-α-pregn-5(10)-en-20-yn-17-β-ol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.274
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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